4-Mercaptobenzaldehyde

概述

描述

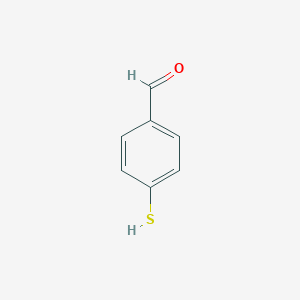

4-Mercaptobenzaldehyde is an organic compound with the molecular formula C7H6OS. It is characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) attached to a benzene ring. This compound is a yellow solid with a pungent odor and is soluble in organic solvents such as anhydrous alcohol and ether, but only slightly soluble in water .

准备方法

4-Mercaptobenzaldehyde can be synthesized through various methods. One common synthetic route involves the thiolation of benzaldehyde. In this process, benzaldehyde reacts with hydrogen sulfide under appropriate conditions to introduce the thiol group . Industrial production methods often involve similar thiolation reactions, optimized for large-scale production.

化学反应分析

4-Mercaptobenzaldehyde undergoes several types of chemical reactions due to the presence of both the thiol and aldehyde functional groups:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Cycloaddition: The thiol group can participate in cycloaddition reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfides, alcohols, and various substituted benzaldehyde derivatives.

科学研究应用

Chemical Synthesis

4-Mercaptobenzaldehyde serves as a building block in the synthesis of more complex molecules. Its thiol group provides unique reactivity that can be exploited in various chemical reactions.

Synthesis of Dithiols

A significant application of 4-MBA is in the synthesis of dithiols. For instance, it can react with diamines to produce dithiols that are useful in polymer chemistry. A study demonstrated that 2 moles of 4-MBA reacted with 1 mole of various diamines (e.g., 4,4'-diaminodiphenyl sulfone) to form dithiols, which were then used to investigate the curing behavior of diglycidyl ether of bisphenol-A (DGEBA) .

| Reactants | Product | Reaction Conditions |

|---|---|---|

| 2 moles of 4-MBA + 1 mole DDS | Dithiols | Reflux in methanol for 4 hours |

| Dithiols + DGEBA | Cured epoxy resins | Varying molar ratios |

Biological Applications

The reactive thiol group in 4-MBA makes it an interesting candidate for biological applications, particularly in drug development and biochemical probing.

Drug Development

Research has explored the potential of 4-MBA as a precursor for designing inhibitors targeting specific enzymes. Its unique structure allows for modifications that can enhance binding affinity and specificity towards target sites .

Biochemical Probes

This compound has been investigated for its potential as a biochemical probe due to its reactivity with various biomolecules. The compound can form stable complexes with proteins and other biological macromolecules, facilitating studies on protein interactions and enzyme activities .

Environmental Applications

Another significant application of 4-MBA is in environmental chemistry, particularly as a sorbent for heavy metal ions.

Heavy Metal Ion Preconcentration

A study developed a hybrid sorbent by anchoring 2-mercaptobenzaldehyde onto mesoporous silica (SBA-15). This material was used for the preconcentration of cadmium ions (Cd(II)) from water and food samples before analysis via flame atomic absorption spectrometry. The optimized conditions achieved a preconcentration capacity of approximately .

| Sorbent Material | Metal Ion | Preconcentration Capacity |

|---|---|---|

| 2MB-SBA-15 | Cd(II) |

Materials Science Applications

In materials science, this compound is utilized in the formulation of specialty chemicals and polymers.

Polymer Chemistry

The incorporation of thiol groups from 4-MBA into polymer matrices enhances properties such as thermal stability and mechanical strength. Research has shown that thiol-epoxy systems exhibit improved curing behavior when using dithiols derived from 4-MBA .

Case Study: Curing Behavior Investigation

In an experiment investigating the curing behavior of epoxy resins, varying amounts of dithiols synthesized from 4-MBA were mixed with DGEBA and analyzed using differential scanning calorimetry (DSC). The results indicated that the structure of the dithiols significantly influenced the thermal transitions and curing efficiency .

Case Study: SERS Detection Platform

A recent development integrated 4-MBA into surface-enhanced Raman spectroscopy (SERS) platforms for sensitive detection applications, such as hydrazine detection with a limit of detection (LOD) down to . This demonstrates its utility in analytical chemistry for detecting low concentrations of hazardous substances .

作用机制

The mechanism of action of 4-Mercaptobenzaldehyde involves its functional groups. The thiol group can form complexes with metal ions, acting as a ligand. This interaction is crucial in its role as a metal ion probe. The aldehyde group can undergo various chemical transformations, contributing to its versatility in organic synthesis.

相似化合物的比较

4-Mercaptobenzaldehyde is structurally related to other benzaldehyde derivatives and thiophenols. Similar compounds include:

4-Mercaptobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

4-(Methylthio)benzaldehyde: Similar but with a methylthio group instead of a thiol group.

2-Mercaptobenzaldehyde: Similar but with the thiol group in the ortho position relative to the aldehyde group

The uniqueness of this compound lies in its combination of the thiol and aldehyde groups, which allows it to participate in a wide range of chemical reactions and applications.

生物活性

4-Mercaptobenzaldehyde (4-MBA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol (-SH) group and an aldehyde (-CHO) group attached to a benzene ring. Its molecular formula is C7H6OS, and it has a molar mass of approximately 142.18 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 4-MBA typically involves the reaction of 4-chlorobenzaldehyde with sodium hydrosulfide or other thiolating agents. This process can lead to various derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that 4-MBA exhibits notable antimicrobial activity. For instance, a study demonstrated that derivatives of 4-MBA possess significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate effectiveness compared to standard antibiotics .

Cytotoxicity and Antileishmanial Activity

In addition to antimicrobial effects, 4-MBA has been evaluated for its cytotoxic properties. A study focusing on its derivatives found that certain compounds exhibited cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 30 µM. Notably, compounds derived from 4-MBA showed promising anti-leishmanial activity, with some exhibiting IC50 values as low as 37.9 µM against Leishmania species .

Mechanistic Studies

The mechanism of action for the biological activities of 4-MBA is attributed to its ability to form reactive oxygen species (ROS) and interact with cellular thiols. This interaction can lead to oxidative stress in microbial cells and cancer cells, contributing to their growth inhibition .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several 4-MBA derivatives against common pathogens. The results indicated that the introduction of electron-withdrawing groups on the benzene ring significantly enhanced antimicrobial activity. The following table summarizes the MIC values for selected compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 150 | E. coli |

| Derivative A | 80 | S. aureus |

| Derivative B | 50 | Pseudomonas aeruginosa |

This data illustrates the potential for optimizing the structure of 4-MBA to enhance its antimicrobial properties.

Case Study 2: Antileishmanial Activity

In another investigation, researchers synthesized various derivatives of 4-MBA to assess their anti-leishmanial activity. The findings revealed that certain modifications led to compounds with IC50 values below 40 µM, indicating effective leishmanicidal properties:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Parent Compound | >100 | Low |

| Derivative C | 37.9 | Moderate |

| Derivative D | 25.0 | High |

These results highlight the potential for developing new treatments for leishmaniasis using modified forms of 4-MBA.

属性

IUPAC Name |

4-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLPPGBADQVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448284 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91358-96-2 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Mercaptobenzaldehyde enable the detection of hydrazine and its derivatives using SERS?

A1: this compound serves as a reactive chemical reporter in Surface-Enhanced Raman Scattering (SERS) based detection of hydrazine and its derivatives. [, ] The thiol group (-SH) of this compound readily binds to gold surfaces commonly used in SERS substrates. When hydrazine or its derivatives are present, they undergo a chemical reaction with the aldehyde group (-CHO) of the immobilized this compound. This reaction forms a new compound, benzaldehyde hydrazone, which possesses a distinct and detectable Raman signal. This signal change allows for the sensitive and specific identification and quantification of hydrazine even at extremely low concentrations. [, ]

Q2: What are the advantages of incorporating this compound into Slippery Liquid-Infused Porous Surfaces (SLIPS) for food spoilage monitoring?

A2: Integrating this compound functionalized Gold Nanostars encapsulated within Zeolitic Imidazolate Framework-8 (AuNS@ZIF-8) with SLIPS platforms offers a synergistic approach for real-time monitoring of food freshness. [] The ZIF-8 provides a porous structure that effectively traps gaseous molecules released during food spoilage, like biogenic amines. Simultaneously, the SLIPS substrate enhances the interaction of these trapped molecules with the this compound functionalized AuNS@ZIF-8, acting as a sensitive probe. This combination allows for real-time tracking of pH changes and spoilage markers, making it a promising tool for ensuring food quality and safety. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。